Ethyl (R)-4-benzyloxy-3-hydroxybutyrate
CAS No.: 106058-91-7
Cat. No.: VC20749135
Molecular Formula: C13H18O4
Molecular Weight: 238.28 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 106058-91-7 |
---|---|
Molecular Formula | C13H18O4 |
Molecular Weight | 238.28 g/mol |
IUPAC Name | ethyl (3R)-3-hydroxy-4-phenylmethoxybutanoate |
Standard InChI | InChI=1S/C13H18O4/c1-2-17-13(15)8-12(14)10-16-9-11-6-4-3-5-7-11/h3-7,12,14H,2,8-10H2,1H3/t12-/m1/s1 |
Standard InChI Key | HMHGAAZSPNXMCQ-GFCCVEGCSA-N |
Isomeric SMILES | CCOC(=O)C[C@H](COCC1=CC=CC=C1)O |
SMILES | CCOC(=O)CC(COCC1=CC=CC=C1)O |
Canonical SMILES | CCOC(=O)CC(COCC1=CC=CC=C1)O |
Chemical Identity and Structure
Basic Identification Parameters
Ethyl (R)-4-benzyloxy-3-hydroxybutyrate is a chiral ester with several identifiers in chemical databases and literature. The compound is characterized by specific identification parameters that distinguish it from other related compounds.
Parameter | Value |
---|---|
CAS Number | 106058-91-7 |
Molecular Formula | C₁₃H₁₈O₄ |
Molecular Weight | 238.28 g/mol |
IUPAC Name | ethyl (3R)-3-hydroxy-4-phenylmethoxybutanoate |
InChIKey | HMHGAAZSPNXMCQ-GFCCVEGCSA-N |
The compound features a chiral center at the C-3 position with R configuration, which is critical for its biological activity and synthetic utility. The stereochemistry is explicitly indicated in both the common name and the IUPAC nomenclature, emphasizing its importance in defining the compound's properties and applications .
Structural Features and Nomenclature
Ethyl (R)-4-benzyloxy-3-hydroxybutyrate possesses a distinctive structural arrangement that includes several functional groups with synthetic significance. The primary structural components include:
-
An ethyl ester group (-COOC₂H₅)
-
A secondary hydroxyl group at C-3 with R configuration
-
A benzyloxy group (-OCH₂C₆H₅) at C-4
This compound is known by several synonyms in the chemical literature, including:
-
Ethyl (R)-4-benzyloxy-3-hydroxybutyrate
-
ethyl(R)-4-benzyloxy-3-hydroxybutyrate
-
ethyl (3R)-3-hydroxy-4-phenylmethoxybutanoate
-
Butanoic acid, 3-hydroxy-4-(phenylmethoxy)-, ethyl ester, (3R)-
The SMILES notation for this compound is CCOC(=O)CC@HO, which encodes its specific stereochemistry and connectivity pattern .
Physical and Chemical Properties
Physicochemical Characteristics
The physical and chemical properties of Ethyl (R)-4-benzyloxy-3-hydroxybutyrate determine its behavior in chemical reactions, storage requirements, and handling procedures. These properties are essential for understanding the compound's utility in research and industrial applications.
Property | Value |
---|---|
XLogP3-AA | 1.1 |
Hydrogen Bond Donor Count | 1 |
Hydrogen Bond Acceptor Count | 4 |
Rotatable Bond Count | 8 |
Exact Mass | 238.12050905 Da |
The compound's moderate lipophilicity (XLogP3-AA = 1.1) suggests a balance between water solubility and membrane permeability, which is advantageous for pharmaceutical applications. The presence of one hydrogen bond donor and four acceptors indicates potential for intermolecular interactions that influence crystallinity, solubility, and binding to biological targets .
Structural Reactivity and Functional Group Analysis
Ethyl (R)-4-benzyloxy-3-hydroxybutyrate contains several reactive functional groups that can participate in various chemical transformations. The hydroxyl group at C-3 can undergo reactions typical of secondary alcohols, including oxidation, esterification, and substitution reactions. The benzyloxy group serves as a protecting group for the primary alcohol functionality, which can be selectively deprotected under appropriate conditions.
The ethyl ester group provides a reactive site for hydrolysis, transesterification, and reduction reactions. The combination of these functional groups, coupled with the defined stereochemistry, makes this compound particularly valuable for stereoselective synthesis of complex molecules.
Applications and Research Significance
Pharmaceutical Applications
Ethyl (R)-4-benzyloxy-3-hydroxybutyrate serves as an important chiral building block in pharmaceutical synthesis. The compound's defined stereochemistry and functional group arrangement make it valuable for constructing more complex molecules with specific three-dimensional structures. Although the search results don't provide specific pharmaceutical applications for this compound, similar chiral hydroxyesters are known to be used in the synthesis of:
-
HMG-CoA reductase inhibitors (statins)
-
β-lactam antibiotics
-
Enzyme inhibitors with defined stereochemistry
-
Chiral auxiliaries for asymmetric synthesis
Synthetic Utility
As a chiral intermediate, Ethyl (R)-4-benzyloxy-3-hydroxybutyrate offers several advantages in organic synthesis:
-
The benzyloxy group serves as a protecting group that can be selectively removed under specific conditions
-
The secondary hydroxyl group provides a handle for further functionalization
-
The ester moiety can undergo various transformations to introduce different functional groups
-
The defined stereochemistry allows for stereocontrolled introduction of additional chiral centers
These features make the compound valuable in multi-step synthesis strategies where stereochemical control is essential.
Supplier | Location | Contact Information |
---|---|---|
HONEST JOY HOLDINGS LIMITED | United States | +86-755-26404303 |
Wuxi maimo topp biotechnology co., LTD | China | 13771048682 |
These suppliers provide the compound for research and synthetic applications, making it accessible to laboratories and pharmaceutical companies .
Comparison with Related Compounds
Structural Analogues
Ethyl (R)-4-benzyloxy-3-hydroxybutyrate belongs to a family of chiral hydroxyesters with similar structural features but different substituents. Comparing this compound with its structural analogues provides insights into structure-activity relationships and potential applications.
Compound | Molecular Formula | Molecular Weight | Key Structural Difference |
---|---|---|---|
Ethyl (R)-4-benzyloxy-3-hydroxybutyrate | C₁₃H₁₈O₄ | 238.28 g/mol | Benzyloxy group at C-4 |
Ethyl (R)-3-hydroxybutyrate | C₆H₁₂O₃ | 132.16 g/mol | Methyl group at C-4 |
(R)-ethyl 3,4-dihydroxybutanoate | C₆H₁₂O₄ | 148.16 g/mol | Hydroxyl group at C-4 |
Ethyl (R)-4-chloro-3-hydroxybutanoate | C₆H₁₁ClO₃ | 166.60 g/mol | Chloro group at C-4 |
The structural differences, particularly at the C-4 position, influence the compounds' physical properties, reactivity patterns, and applications in organic synthesis .
Functional Significance of Structural Variations
The substitution pattern at C-4 significantly affects the compound's utility in synthetic applications:
-
The benzyloxy group in Ethyl (R)-4-benzyloxy-3-hydroxybutyrate provides protection for the primary alcohol while allowing selective deprotection.
-
Ethyl (R)-3-hydroxybutyrate, with a simple methyl group at C-4, serves as a metabolic intermediate and has applications in biochemical research.
-
(R)-ethyl 3,4-dihydroxybutanoate, with hydroxyl groups at both C-3 and C-4, offers additional sites for functionalization.
-
Ethyl (R)-4-chloro-3-hydroxybutanoate provides a reactive site for nucleophilic substitution at C-4.
These structural variations expand the toolkit of chiral building blocks available for stereoselective synthesis of complex molecules .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume